molecular formula C11H14O3 B180979 (2,3,5-Trimethylphenoxy)acetic acid CAS No. 74592-71-5

(2,3,5-Trimethylphenoxy)acetic acid

Cat. No. B180979
CAS RN: 74592-71-5
M. Wt: 194.23 g/mol
InChI Key: KNRBIDSSNNIVDN-UHFFFAOYSA-N
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Description

“(2,3,5-Trimethylphenoxy)acetic acid” is a chemical compound with the linear formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2,3,5-Trimethylphenoxy)acetic acid” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2,3,5-Trimethylphenoxy)acetic acid” include a molecular weight of 194.232 and a linear formula of C11H14O3 . Unfortunately, additional properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

  • Synthesis and Structural Characterization in Organometallic Chemistry : Triorganotin(IV) derivatives of amino acids, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been synthesized and characterized, revealing their potential in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

  • Aromatization in Organic Chemistry : Research has been conducted on the aromatization of alkyl-substituted cyclohexenones, including derivatives of (2,3,5-Trimethylphenoxy)acetic acid, which plays a crucial role in organic synthesis (Baiocchi, Giannangeli, & Bonanomi, 1978).

  • Development of Hyperbranched Polyesters in Polymer Science : The compound has been utilized in the creation of all-aromatic hyperbranched polyesters with phenol and acetate end groups, showcasing its applications in polymer science (Turner, Voit, & Mourey, 1993).

  • Innovations in Polymer Synthesis : It has been used in the synthesis of telechelic, star-shaped, and hyperbranched polyesters, further expanding its role in polymer chemistry (Kricheldorf & Stukenbrock, 1997).

  • Analytical Chemistry and Herbicide Analysis : The compound has relevance in the derivatization of acidic herbicides for their analysis via gas chromatography, demonstrating its importance in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).

  • Improvement of Synthesis Processes in Medicinal Chemistry : It has been investigated for the improved synthesis process of 3,4,5-trimethoxyphenyl acetic acid, indicating its potential in medicinal chemistry applications (Qi Yuejin, 2010).

  • Photodynamic Therapy in Cancer Applications : Derivatives of the compound have been studied for their photophysical and photochemical properties, especially for potential applications in photodynamic therapy for cancer treatment (Gürel, Pişkin, Altun, Odabaş, & Durmuş, 2015).

  • GC-MS Analysis in Food Chemistry : It has been involved in GC-MS methods for the separation and characterization of antioxidants in food products, such as cranberry fruit (Zuo, Wang, & Zhan, 2002).

  • Biocatalysis in Organic Chemistry : A study on p-Hydroxyphenylacetate 3-Hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids, which are strong antioxidants, underlines its application in biocatalysis (Dhammaraj et al., 2015).

  • Inhibition of Lipid Peroxidation in Biochemistry : Phenolic derivatives, including those related to (2,3,5-Trimethylphenoxy)acetic acid, have been studied for their role as inhibitors of membrane lipid peroxidation, demonstrating its significance in biochemistry (Dinis, Maderia, & Almeida, 1994).

  • Bioimaging in Biological Sciences : The compound has been investigated for its application in the development of fluorescence turn-on chemosensors for highly selective and sensitive detection and bioimaging of Al(3+) in living cells, indicating its potential in biological sciences (Gui et al., 2015).

Safety And Hazards

The safety data sheet for “(2,3,5-Trimethylphenoxy)acetic acid” was not available in the sources I found . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or contact the supplier.

Future Directions

The future directions for the use and study of “(2,3,5-Trimethylphenoxy)acetic acid” are not specified in the sources I found. The potential applications and research directions for a compound depend on its properties and the current state of related research .

properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRBIDSSNNIVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277411
Record name (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3,5-Trimethylphenoxy)acetic acid

CAS RN

74592-71-5
Record name NSC2268
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,3,5-TRIMETHYLPHENOXY)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI Smith, JA King, WI Guss… - Journal of the American …, 1943 - ACS Publications
RV—' Page 1 1594 Lee Irvin Smith, John A, King, Willa Irwin Guss and Joseph Nichols ß-D-Glucose, a,«-Trehalose, and 3-Cellobiose Azoates. —Adsorbent, silicic avid; solvent, …
Number of citations: 2 pubs.acs.org

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